molecular formula C23H45ClN6O6S B14889186 Biotin-PEG3-carbamide-propyl-NHMe (hydrochloride)

Biotin-PEG3-carbamide-propyl-NHMe (hydrochloride)

Cat. No.: B14889186
M. Wt: 569.2 g/mol
InChI Key: GDJODXLWSLDDOJ-JFJRDDEKSA-N
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Description

N-(7-Oxo-11,14,17-trioxa-2,6,8-triazanonadecan-19-yl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Oxo-11,14,17-trioxa-2,6,8-triazanonadecan-19-yl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions such as condensation, cyclization, and amide formation. Common reagents used in these reactions include organic solvents, acids, bases, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

N-(7-Oxo-11,14,17-trioxa-2,6,8-triazanonadecan-19-yl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a range of substituted analogs with different properties.

Scientific Research Applications

N-(7-Oxo-11,14,17-trioxa-2,6,8-triazanonadecan-19-yl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(7-Oxo-11,14,17-trioxa-2,6,8-triazanonadecan-19-yl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(7-Oxo-11,14,17-trioxa-2,6,8-triazanonadecan-19-yl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride include other amide derivatives and compounds with similar functional groups, such as:

  • N-(2-Oxo-1,3-dioxolan-4-yl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
  • N-(7-Oxo-11,14,17-trioxa-2,6,8-triazanonadecan-19-yl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)butanamide

Uniqueness

The uniqueness of N-(7-Oxo-11,14,17-trioxa-2,6,8-triazanonadecan-19-yl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H45ClN6O6S

Molecular Weight

569.2 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(methylamino)propylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide;hydrochloride

InChI

InChI=1S/C23H44N6O6S.ClH/c1-24-7-4-8-26-22(31)27-10-12-34-14-16-35-15-13-33-11-9-25-20(30)6-3-2-5-19-21-18(17-36-19)28-23(32)29-21;/h18-19,21,24H,2-17H2,1H3,(H,25,30)(H2,26,27,31)(H2,28,29,32);1H/t18-,19-,21-;/m0./s1

InChI Key

GDJODXLWSLDDOJ-JFJRDDEKSA-N

Isomeric SMILES

CNCCCNC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2.Cl

Canonical SMILES

CNCCCNC(=O)NCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2.Cl

Origin of Product

United States

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